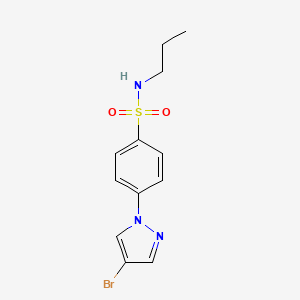

4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O2S/c1-2-7-15-19(17,18)12-5-3-11(4-6-12)16-9-10(13)8-14-16/h3-6,8-9,15H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTCWRPMQTVZKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682100 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-15-3 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physicochemical properties of the novel sulfonamide derivative, 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide. As a compound of interest within medicinal chemistry, understanding its fundamental characteristics is paramount for advancing research and development efforts. This document synthesizes available data, presents predicted physicochemical parameters, outlines a probable synthetic pathway, and discusses the potential biological significance of this class of molecules. All quantitative data are summarized for clarity, and detailed experimental protocols for characterization are provided.

Introduction

The integration of a pyrazole nucleus with a benzenesulfonamide scaffold has yielded compounds with a wide spectrum of biological activities. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, while sulfonamides are renowned for their diverse therapeutic applications, including antimicrobial and anticancer properties. The specific compound, this compound, represents a unique structural variation within this class, prompting a thorough investigation of its physicochemical profile to unlock its full potential in drug discovery. This guide serves as a foundational resource for researchers, offering a cohesive overview of its chemical and physical attributes.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure.

-

Chemical Name: this compound

-

CAS Number: 1199773-15-3

-

Molecular Formula: C₁₂H₁₄BrN₃O₂S

-

Molecular Weight: 344.23 g/mol

Caption: 2D structure of this compound.

Physicochemical Properties

Due to the limited availability of experimentally derived data for this specific molecule, the following table includes values predicted through in silico modeling, which are valuable for guiding experimental design.

| Property | Predicted Value | Data Source |

| Melting Point | Not available | - |

| Boiling Point | 454.8 ± 51.0 °C | LookChem |

| Density | 1.55 ± 0.1 g/cm³ | LookChem |

| pKa | 10.86 ± 0.50 | LookChem |

| LogP | 3.2 | ChemAxon |

| Water Solubility | 0.04 g/L | ChemAxon |

| Polar Surface Area | 68.8 Ų | ChemAxon |

| Refractive Index | 1.62 | ChemAxon |

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a two-step process, adapting established methodologies for similar compounds.[1]

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

-

To a solution of 4-bromo-1H-pyrazole in a suitable aprotic solvent (e.g., anhydrous acetonitrile), add an equimolar amount of a non-nucleophilic base (e.g., potassium carbonate).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazole anion.

-

Slowly add a solution of 4-acetylbenzenesulfonyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the intermediate, 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a slight excess of a strong base (e.g., sodium hydride) portion-wise at 0 °C to deprotonate the sulfonamide nitrogen.

-

After stirring for 30 minutes at 0 °C, add an equimolar amount of 1-bromopropane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by recrystallization or column chromatography to obtain this compound as a solid.

Spectroscopic Characterization (Expected)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

-

N-H stretch (sulfonamide): A weak to medium band around 3250-3350 cm⁻¹ (this would be absent in the final product but present in the intermediate).

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=C and C=N stretch (aromatic and pyrazole rings): Multiple sharp bands between 1450-1600 cm⁻¹.

-

S=O stretch (sulfonamide): Two strong absorption bands, typically around 1330-1360 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Propyl group: A triplet for the methyl protons (CH₃) around 0.8-1.0 ppm, a multiplet for the methylene protons (CH₂) adjacent to the methyl group around 1.4-1.7 ppm, and a triplet for the methylene protons (CH₂) attached to the nitrogen around 2.8-3.1 ppm.

-

Benzenesulfonamide protons: Two doublets in the aromatic region (7.0-8.0 ppm), corresponding to the ortho and meta protons of the para-substituted benzene ring.

-

Pyrazole protons: Two singlets in the aromatic region (typically downfield, >7.5 ppm) corresponding to the protons at the C3 and C5 positions of the pyrazole ring.

¹³C NMR:

-

Propyl group: Three distinct signals in the aliphatic region (10-50 ppm).

-

Aromatic carbons: Signals in the range of 110-150 ppm, with the carbon attached to the bromine atom in the pyrazole ring appearing at a characteristic upfield shift.

-

Pyrazole carbons: Signals for the three carbons of the pyrazole ring, with the brominated carbon being the most shielded.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ in an approximate 1:1 ratio) due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the propyl group and cleavage of the sulfonamide bond.

Potential Biological Activity and Applications

Derivatives of pyrazole-benzenesulfonamide have demonstrated a range of promising biological activities, suggesting potential therapeutic applications for this compound.

-

Anticancer Activity: Many pyrazoline benzenesulfonamide derivatives have shown potent antiproliferative activity against various cancer cell lines, including lung, breast, and colon cancer.[1] Their mechanism of action is often attributed to the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and matrix metalloproteinases.[2]

-

Antileishmanial Activity: Studies have reported the synthesis and evaluation of 4-(1H-pyrazol-1-yl)benzenesulfonamides as active agents against Leishmania species, the parasites responsible for leishmaniasis.[3]

-

Anti-inflammatory Activity: The structural similarity to celecoxib, a selective COX-2 inhibitor, suggests potential anti-inflammatory properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling similar chemical compounds should be observed. Based on the safety information for related compounds like 4-bromo-1H-pyrazole, this compound should be handled with care.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Toxicology: While specific toxicity data is unavailable, related sulfonamides and brominated heterocyclic compounds may be harmful if swallowed, inhaled, or absorbed through the skin. They may also cause skin and eye irritation.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route, and an outline of its expected spectral characteristics. The promising biological activities exhibited by related compounds underscore the importance of further experimental investigation of this molecule. The information presented herein is intended to serve as a valuable resource for researchers and to facilitate future studies aimed at elucidating the therapeutic potential of this and similar sulfonamide derivatives.

References

-

Marra, R. K. F., Bernardino, A. M. R., Proux, T. A., Charret, K. S., Lira, M.-L. F., Castro, H. C., Souza, A. M. T., Oliveira, C. D., Borges, J. C., Rodrigues, C. R., Canto-Cavalheiro, M. M., Leon, L. L., & Amaral, V. F. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961-12973. [Link]

-

Hasyim, H., et al. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 30(1), 123. [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ChemAxon. (n.d.). Chemicalize. Retrieved from [Link]

-

Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961–12973. [Link]

Sources

- 1. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Architectural Versatility of a Privileged Scaffold

An In-Depth Technical Guide to the Biological Activity of Pyrazole Sulfonamide Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged structures" for their ability to bind to multiple, diverse biological targets. The pyrazole sulfonamide scaffold is a quintessential example of such a structure. This guide eschews a conventional, rigid format in favor of a narrative that mirrors the scientific journey itself—from foundational mechanisms to the practicalities of experimental validation. We will explore the chemical elegance of combining the pyrazole ring with a sulfonamide moiety, a union that has given rise to a remarkable spectrum of pharmacological activities. This document is designed for the hands-on researcher and the drug development professional, providing not just a summary of activities but a deeper, mechanistic understanding and the detailed protocols necessary to investigate this fascinating class of compounds.

The Archetype: Selective COX-2 Inhibition and Anti-Inflammatory Action

The most prominent success story of the pyrazole sulfonamide scaffold is undoubtedly Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Understanding its mechanism provides a foundational insight into the scaffold's potential.

The Causality of Selective Inhibition

Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[3][4] There are two primary isoforms:

-

COX-1: A constitutively expressed enzyme responsible for homeostatic functions, such as protecting the gastric mucosa and maintaining platelet aggregation.[2][4]

-

COX-2: An inducible enzyme, primarily expressed at sites of inflammation in response to stimuli like cytokines and growth factors.[2][4]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both isoforms. While this reduces inflammation (a COX-2 mediated effect), the concurrent inhibition of COX-1 leads to common side effects like gastrointestinal ulcers.[2]

The genius of the diaryl-substituted pyrazole structure of Celecoxib lies in its selective fit into the COX-2 active site. The sulfonamide side chain binds to a specific hydrophilic side pocket present in the COX-2 enzyme but absent in COX-1.[2][3] This structural nuance is the entire basis for its selectivity, allowing it to reduce inflammation while minimizing the gastrointestinal risks associated with non-selective NSAIDs.[4]

Visualizing the Mechanism of Action

The following diagram illustrates the central role of COX-2 in the inflammatory cascade and the point of intervention for pyrazole sulfonamide inhibitors.

Caption: COX-2 pathway inhibition by pyrazole sulfonamide derivatives.

Expanding the Therapeutic Canvas: Anticancer Activity

The biological activity of pyrazole sulfonamides extends far beyond inflammation. A significant body of research highlights their potential as anticancer agents, acting through a variety of mechanisms.[5][6]

Key Anticancer Mechanisms

The anticancer effects are multifaceted and often cell-line specific:

-

COX-2 Dependent Mechanisms: In some tumors, COX-2 is overexpressed and contributes to carcinogenesis by promoting angiogenesis (new blood vessel formation) and inhibiting apoptosis (programmed cell death).[7] In these cases, the anticancer effect is a direct extension of the anti-inflammatory mechanism.[2]

-

Carbonic Anhydrase (CA) Inhibition: Several pyrazole sulfonamide derivatives are potent inhibitors of carbonic anhydrase isoforms, particularly hCA IX and XII, which are overexpressed in various hypoxic tumors.[8][9][10] These enzymes are involved in pH regulation, and their inhibition in the acidic tumor microenvironment can disrupt cancer cell proliferation and survival.[8]

-

Induction of Apoptosis & Cell Cycle Arrest: Many derivatives induce apoptosis through the activation of caspases (CASP3, CASP9) and modulation of key signaling molecules like PDK1 and AKT1.[7] They can also arrest the cell cycle by altering the expression of cyclins and cyclin-dependent kinase inhibitors (CDKN1A/p21).[7]

The structural versatility of the scaffold allows for fine-tuning, where modifications can shift the primary activity from COX-2 inhibition towards other targets, offering a rich field for structure-activity relationship (SAR) studies.[5]

A Ubiquitous Target: Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group, making it a perfect pharmacophore for inhibiting zinc-containing metalloenzymes like carbonic anhydrases (CAs).[11] Pyrazole sulfonamides have been extensively investigated as CA inhibitors (CAIs).[8][9][12][13]

These enzymes catalyze the reversible hydration of CO2 to bicarbonate and a proton, a fundamental reaction in all living organisms.[8] Their inhibition has therapeutic applications in:

-

Glaucoma: Reducing intraocular pressure.[10]

-

Epilepsy: Modulating neuronal excitability.[10]

-

Cancer: As mentioned, targeting tumor-associated isoforms like hCA IX and XII.[10][11]

Researchers have successfully designed pyrazole sulfonamide derivatives that exhibit isoform-selective inhibition, which is crucial for developing drugs with fewer side effects.[9][14]

Combating Resistance: Antimicrobial and Antimycobacterial Potential

The scaffold has also demonstrated significant promise as a source of new antimicrobial agents.[15][16] With the rise of multidrug-resistant pathogens, novel chemical entities are urgently needed. Pyrazole sulfonamides have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.[15][17] The mechanism is often linked to the inhibition of essential bacterial enzymes. For instance, molecular docking studies have suggested that some derivatives can inhibit mycobacterial InhA, a key enzyme in the fatty acid synthesis pathway.[17]

Experimental Validation: Protocols and Workflows

A claim of biological activity is only as robust as the experimental data supporting it. This section provides detailed, self-validating protocols for assessing the key activities of pyrazole sulfonamide derivatives.

Workflow for In Vitro Biological Activity Screening

The following diagram outlines a logical workflow for the initial screening and characterization of a novel pyrazole sulfonamide derivative.

Caption: A generalized workflow for evaluating pyrazole sulfonamide derivatives.

Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a reliable method for determining COX-2 inhibitory activity.[18]

Principle: The assay measures the peroxidase activity of COX, which generates a fluorescent product from a probe in the presence of the intermediate product, Prostaglandin G2, formed from arachidonic acid.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

COX Probe (e.g., ADHP)

-

COX Cofactor (e.g., Hematin)

-

Arachidonic Acid (Substrate)

-

Test Compounds and Positive Control (e.g., Celecoxib) dissolved in DMSO

-

96-well white opaque microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the manufacturer's instructions.

-

Plate Setup:

-

Enzyme Control (100% Activity): Add 10 µL of Assay Buffer (or DMSO vehicle) to wells.

-

Inhibitor Control: Add 10 µL of Celecoxib solution to wells.

-

Test Compound: Add 10 µL of diluted test compound to wells.

-

-

Enzyme Addition: Add 80 µL of the Reaction Mix to all wells. Then, add 10 µL of diluted human recombinant COX-2 enzyme to all wells except the "No Enzyme" background control.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This step is critical as many inhibitors exhibit time-dependent binding.[19]

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously, preferably using a multi-channel pipette.

-

Measurement: Immediately begin measuring the fluorescence in kinetic mode at 25°C for 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each test compound concentration relative to the enzyme control.

-

Plot percent inhibition versus compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.[20][21]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.

Materials:

-

Cancer cell line (e.g., MCF-7, A549) and a non-malignant control cell line (e.g., MCF-10A, Vero)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test Compound and Positive Control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear flat-bottom plate

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound and controls. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compounds to the wells. Include "untreated" and "vehicle control" wells.

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Measurement: Measure the absorbance at 570 nm.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting percent viability against log concentration.

-

Calculate a Selectivity Index (SI) by dividing the IC50 in the non-malignant cells by the IC50 in the cancer cells. A higher SI indicates better cancer cell-specific toxicity.[20][22]

-

Protocol: Carbonic Anhydrase Inhibition Assay

This colorimetric assay is a standard method for screening CA inhibitors.[23][24]

Principle: The assay measures the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol, monitored at 405 nm.

Materials:

-

Human Carbonic Anhydrase (e.g., hCA II, hCA IX)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

p-Nitrophenyl acetate (p-NPA) substrate solution

-

Test Compounds and Positive Control (e.g., Acetazolamide) dissolved in DMSO

-

96-well clear flat-bottom plate

-

Microplate reader (absorbance at 400-405 nm)

Procedure:

-

Plate Setup (in triplicate):

-

Blank (No Enzyme): 180 µL Assay Buffer.

-

Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.

-

Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution.

-

Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution.

-

-

Enzyme-Inhibitor Pre-incubation: Add 20 µL of the CA working solution to all wells except the blank. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells.

-

Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

-

Data Analysis:

-

Determine the reaction rate (V) from the slope of the absorbance vs. time plot.

-

Calculate the percent inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Determine the IC50 or Ki value by plotting percent inhibition against inhibitor concentration.

-

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits visible microbial growth.[25][26][27][28]

Principle: A standardized inoculum of a bacterium is challenged with serial dilutions of the test compound in a liquid growth medium.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Growth medium (e.g., Mueller-Hinton Broth - MHA)

-

Test Compound and Positive Control (e.g., Ciprofloxacin)

-

Sterile 96-well microplate

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in the microplate wells using the broth, typically starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control well (broth + bacteria, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[27]

Data Summary: A Quantitative Look at Activity

To provide a tangible sense of the potency of these derivatives, the following table summarizes representative inhibition data from the literature.

| Compound Type | Target Enzyme | Inhibition Constant (Ki / IC50) | Reference |

| Pyrazolo[4,3-c]pyridine Sulfonamide | hCA I | 58.8 - 8010 nM (Ki) | [8] |

| Pyrazolo[4,3-c]pyridine Sulfonamide | hCA II | 10.4 - 5560 nM (Ki) | [8] |

| Sulfamoylphenyl Pyrazole | hCA IX | 0.04 - 1.77 µM (IC50) | [11] |

| Benzothiophen-2-yl Pyrazole | COX-2 | 0.01 µM (IC50) | [29] |

| Benzothiophen-2-yl Pyrazole | 5-LOX | 1.78 µM (IC50) | [29] |

| Celecoxib Analogue (6d) | COX-2 | 0.05 - 0.08 µM (IC50) | [30] |

| Pyrazole-based benzenesulfonamide (4g) | hCA XII | 0.12 µM (IC50) | [12] |

Conclusion and Future Perspectives

The pyrazole sulfonamide scaffold is a testament to the power of rational drug design, where the fusion of two pharmacologically active moieties creates a hybrid with a greatly expanded biological repertoire. From selective COX-2 inhibition to potent anticancer and antimicrobial activities, these compounds continue to be a fertile ground for discovery. Future research will likely focus on optimizing isoform selectivity for targets like carbonic anhydrases and designing multi-target ligands (e.g., dual COX-2/5-LOX inhibitors) to achieve synergistic therapeutic effects with improved safety profiles.[29] The robust and validated protocols outlined in this guide provide the necessary tools for researchers to continue unlocking the full potential of this remarkable chemical class.

References

-

Celecoxib. [Link]

-

Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

-

Celecoxib. Wikipedia. [Link]

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. National Institutes of Health. [Link]

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PMC, PubMed Central. [Link]

-

Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. J-Stage. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. PubMed. [Link]

-

What is the mechanism of Celecoxib? Patsnap Synapse. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. FLORE. [Link]

-

Antimicrobial Susceptibility Testing. Apec.org. [Link]

-

Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

-

Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Publications. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

-

Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]

-

Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. PMC, National Institutes of Health. [Link]

-

Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. [Link]

-

Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives. DergiPark. [Link]

-

A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. [Link]

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. ResearchGate. [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. [Link]

-

Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy. PubMed. [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. MDPI. [Link]

-

Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC, National Institutes of Health. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC, PubMed Central. [Link]

-

Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. PubMed Central. [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

-

Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. PubMed. [Link]

-

Clinical antimicrobial drugs containing pyrazole and sulfonamide fragments, and the DNA gyrase inhibitor from our previous work, as well as the design of the three‐component hybrid compounds. ResearchGate. [Link]

-

Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC, PubMed Central. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC, PubMed Central. [Link]

-

A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

-

Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESIS. [Link]

Sources

- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Celecoxib - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 5. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 7. ClinPGx [clinpgx.org]

- 8. mdpi.com [mdpi.com]

- 9. Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors [flore.unifi.it]

- 10. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 11. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors [mdpi.com]

- 15. Journal of Research in Pharmacy » Submission » Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives [dergipark.org.tr]

- 16. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. assaygenie.com [assaygenie.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. assaygenie.com [assaygenie.com]

- 25. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 26. woah.org [woah.org]

- 27. apec.org [apec.org]

- 28. mdpi.com [mdpi.com]

- 29. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Nucleus: A Privileged Scaffold in Modern Drug Discovery - An In-depth Technical Guide to Structure-Activity Relationships of Pyrazole-Based Inhibitors

Introduction: The Ascendancy of the Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole ring system has emerged as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a wide range of biological targets with high affinity and specificity.[1][2][3] This five-membered heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an invaluable building block in the design of novel therapeutic agents.[1][4] Its structural versatility, coupled with the capacity for diverse chemical modifications, has led to the development of numerous blockbuster drugs across various therapeutic areas, including anti-inflammatory, anticancer, and antiviral agents.[4][5][6]

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrazole-based inhibitors. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between molecular architecture and biological function. By understanding the "why" behind experimental choices, researchers and drug development professionals can more effectively leverage the pyrazole core to design next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.

I. The Pyrazole Core: Physicochemical Properties and Design Strategies

The utility of the pyrazole moiety in drug design stems from its distinct electronic and steric properties. The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like, serving as a hydrogen bond acceptor.[6] This dual functionality allows pyrazole-containing molecules to establish multiple, specific interactions within the active sites of target proteins.[6][7]

Furthermore, the pyrazole ring is considerably less lipophilic than a benzene ring, a property that can be exploited to improve the aqueous solubility and overall physicochemical profile of drug candidates.[4][8] Medicinal chemists often employ the pyrazole nucleus as a bioisostere for other aromatic or heteroaromatic rings to enhance potency and optimize pharmacokinetic properties.[4][8][9]

General Drug Design Strategies:

-

Bioisosteric Replacement: Substituting a phenyl or other heterocyclic ring with a pyrazole can lead to improved potency, selectivity, and metabolic stability.[4][9] For instance, replacing a metabolically vulnerable phenol group with a pyrazole can provide a stable hydrogen bond donor with reduced susceptibility to phase I and II metabolism.[4][8]

-

Scaffold Hopping: The pyrazole core can serve as a central scaffold to orient various substituents in three-dimensional space, allowing for the exploration of new chemical space and the identification of novel inhibitor classes.[3]

-

Modulation of Physicochemical Properties: The position and nature of substituents on the pyrazole ring can be systematically varied to fine-tune properties such as lipophilicity (LogP), aqueous solubility, and pKa, thereby optimizing the drug-like characteristics of a lead compound.[3][4]

II. Structure-Activity Relationship (SAR) Case Studies

The following case studies illustrate the application of SAR principles in the development of potent and selective pyrazole-based inhibitors targeting diverse protein families.

A. Cyclooxygenase-2 (COX-2) Inhibitors: The Celecoxib Story

Celecoxib (Celebrex®) is a selective COX-2 inhibitor widely used for the treatment of inflammation and pain.[10][11] The SAR of celecoxib and its analogs has been extensively studied, revealing key structural features required for potent and selective inhibition.

The diarylheterocycle scaffold, with a central pyrazole ring, is a common feature of many selective COX-2 inhibitors.[10] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is attributed to the presence of a side pocket in the COX-2 active site, which is absent in COX-1.[10] The bulky substituents on the pyrazole ring of celecoxib are designed to occupy this hydrophobic side pocket, thereby conferring selectivity.[10][11]

| Position | Substituent | Effect on Activity/Selectivity | Reference |

| N-1 | Phenyl | Essential for binding. | [10] |

| C-3 | Trifluoromethyl | Contributes to potency. | [12] |

| C-4 | Phenyl | Provides a point of attachment for the sulfonamide group. | [10] |

| C-5 | Sulfonamidophenyl | The sulfonamide moiety is crucial for binding to the COX-2 specific side pocket, leading to high selectivity.[10][13] | [10][13] |

Key SAR Insights for COX-2 Inhibitors:

-

The Sulfonamide Moiety: The p-sulfonamidophenyl group at the C-5 position is a critical pharmacophore for selective COX-2 inhibition.[10][13]

-

Diaryl Substitution Pattern: The 1,5-diaryl substitution pattern on the pyrazole ring is optimal for fitting into the COX active site.[10]

-

Substituents on the Phenyl Rings: Modifications to the phenyl rings can modulate potency and selectivity. For example, smaller substituents on the C-3 phenyl ring are generally favored for higher potency.[10]

B. Janus Kinase (JAK) Inhibitors: The Rise of Ruxolitinib

Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.[14][15][16] Its discovery and optimization were guided by a deep understanding of the SAR of the pyrazole scaffold.

The core of ruxolitinib is a pyrrolo[2,3-d]pyrimidine linked to a pyrazole ring.[16] The pyrazole moiety and its substituents play a crucial role in orienting the molecule within the ATP-binding pocket of the JAK enzymes.[14][17]

| Position | Substituent | Effect on Activity/Selectivity | Reference |

| N-1 | 2-Cyano-1-cyclopentylethyl | This group occupies a hydrophobic pocket and is important for potency. The cyclopentyl group itself has been shown to be non-essential for JAK2 inhibitory activity in some contexts.[16][18] | [16][18] |

| C-3 | Pyrrolo[2,3-d]pyrimidin-4-yl | This group forms key hydrogen bonds with the hinge region of the kinase domain.[18] | [18] |

Key SAR Insights for JAK Inhibitors:

-

Hinge Binding: The pyrrolopyrimidine core forms critical hydrogen bonds with the kinase hinge region, a common feature of many kinase inhibitors.[18]

-

Hydrophobic Interactions: The substituents on the pyrazole ring engage in van der Waals interactions with hydrophobic residues in the ATP-binding site, contributing to binding affinity.[18]

-

Stereochemistry: The stereochemistry of the substituents can significantly impact potency. For ruxolitinib, the (R)- and (S)-enantiomers exhibit different binding potentials and inhibitory activities.[17]

C. Phosphodiesterase 5 (PDE5) Inhibitors: The Design of Sildenafil

Sildenafil (Viagra) is a well-known inhibitor of phosphodiesterase type 5 (PDE5), used for the treatment of erectile dysfunction and pulmonary hypertension.[19][20] The development of sildenafil involved extensive SAR studies to achieve high potency and selectivity against other PDE isoforms.

Sildenafil's structure features a pyrazolo[4,3-d]pyrimidin-7-one core, which mimics the guanine base of the natural substrate, cGMP.[21]

| Position | Substituent | Effect on Activity/Selectivity | Reference |

| N-1 | Methyl | Small alkyl groups are tolerated. | [21] |

| C-3 | Propyl | Fills a hydrophobic pocket in the active site. | [21] |

| C-5 | 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl | The ethoxy group enhances affinity, and the sulfonated piperazine moiety improves water solubility and contributes to selectivity.[21] | [21] |

Key SAR Insights for PDE5 Inhibitors:

-

Mimicking the Substrate: The pyrazolopyrimidinone core effectively mimics the guanine of cGMP, leading to competitive inhibition.[21]

-

Hydrophobic Pocket Interactions: Substituents at the C-3 position are crucial for occupying a hydrophobic pocket in the PDE5 active site.[21]

-

Improving Physicochemical Properties: The addition of polar substituents at the C-5 phenyl ring was a key strategy to enhance solubility and in vivo characteristics.[21]

III. Experimental Workflows and Protocols

The elucidation of SAR is an iterative process that relies on a combination of chemical synthesis, biological evaluation, and structural biology.

A. Synthesis of Pyrazole Derivatives

A common and versatile method for the synthesis of substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine.[22][23]

General Protocol for Pyrazole Synthesis:

-

Synthesis of the 1,3-Diketone Intermediate: A Claisen condensation between an ester and a ketone is a standard method to generate the 1,3-diketone precursor.

-

Cyclocondensation with Hydrazine: The 1,3-diketone is then reacted with hydrazine hydrate or a substituted hydrazine in a suitable solvent, such as ethanol or acetic acid, often with heating, to form the pyrazole ring.[22][24]

-

Purification: The resulting pyrazole derivative is purified using standard techniques such as recrystallization or column chromatography.

Workflow for Pyrazole Synthesis:

Caption: General synthetic workflow for pyrazole derivatives.

B. Biological Evaluation: In Vitro Assays

The biological activity of newly synthesized pyrazole inhibitors is typically assessed using a panel of in vitro assays to determine their potency, selectivity, and mechanism of action.

Typical In Vitro Assay Protocol (e.g., Kinase Inhibition Assay):

-

Enzyme and Substrate Preparation: Recombinant kinase and a suitable substrate (e.g., a peptide or protein) are prepared in an appropriate assay buffer.

-

Compound Preparation: The pyrazole inhibitors are serially diluted to a range of concentrations.

-

Assay Reaction: The enzyme, substrate, ATP, and inhibitor are incubated together at a controlled temperature.

-

Detection: The extent of substrate phosphorylation is quantified using a suitable detection method, such as a phosphospecific antibody-based ELISA, radiometric assay, or a luminescence-based assay that measures ATP consumption.

-

Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a suitable equation.

Workflow for In Vitro Kinase Inhibition Assay:

Caption: Workflow for a typical in vitro kinase inhibition assay.

C. Structural Biology: X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a pyrazole inhibitor binds to its target protein, revealing the key molecular interactions that govern its potency and selectivity.[17][25][26]

General Protocol for X-ray Crystallography:

-

Protein Expression and Purification: The target protein is expressed in a suitable system (e.g., E. coli, insect cells) and purified to homogeneity.

-

Crystallization: The purified protein is mixed with the pyrazole inhibitor and subjected to crystallization screening to identify conditions that yield high-quality crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.[25]

-

Structure Solution and Refinement: The diffraction data are processed to determine the three-dimensional structure of the protein-inhibitor complex.[25]

-

Structural Analysis: The refined structure is analyzed to identify the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the inhibitor and the protein.[25]

IV. Computational Approaches in SAR Studies

In addition to experimental techniques, computational modeling plays an increasingly important role in understanding and predicting the SAR of pyrazole-based inhibitors.

-

Molecular Docking: This technique predicts the preferred binding mode of an inhibitor within the active site of its target protein, providing insights into potential interactions.[27][28]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structures of a series of compounds with their biological activities, enabling the prediction of the potency of novel analogs.[29][30]

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-inhibitor complex, helping to assess the stability of the binding mode and the role of conformational changes.[31]

Logical Relationship of SAR Methodologies:

Sources

- 1. nbinno.com [nbinno.com]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. brieflands.com [brieflands.com]

- 13. Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 15. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. The structure of sildenafil [ch.ic.ac.uk]

- 22. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. tandfonline.com [tandfonline.com]

- 29. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis (NMR, IR, Mass Spec) of 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. This compound is a molecule of interest, belonging to a class of compounds known for their diverse biological activities.[1][2] The pyrazole-sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in various therapeutic agents.[3] This guide provides a comprehensive, in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous characterization of this specific molecule.

This document is designed for researchers, medicinal chemists, and analytical scientists. It moves beyond a simple recitation of data, offering a rationale for spectral interpretation, causality behind experimental choices, and a framework for validating the compound's identity and purity.

Molecular Structure and Analytical Overview

A robust analytical workflow is critical for confirming the identity and purity of a synthesized compound. This guide focuses on a multi-technique approach to build a comprehensive and self-validating data package for the title compound.

Figure 1: High-level workflow for the synthesis and structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for a complete assignment.

¹H NMR Spectroscopy: Predicted Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The expected spectrum is characterized by distinct regions for the aromatic, pyrazole, and aliphatic protons.

Figure 2: Molecular structure with proton assignments for NMR analysis.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |

| H-a, H-b | ~8.2 - 8.5 (one) ~7.8 - 8.0 (one) | Singlet (s) Singlet (s) | 1H 1H | Protons on the pyrazole ring. The C5-H (H-a) is typically downfield of C3-H (H-b) due to proximity to the linking nitrogen. The 4-bromo substituent eliminates vicinal coupling, resulting in sharp singlets.[4] |

| H-c | ~8.0 - 8.2 | Doublet (d) | 2H | Aromatic protons ortho to the pyrazole-N substituent on the benzene ring. Deshielded by the anisotropic effect of the pyrazole and the electron-withdrawing sulfonamide group. |

| H-d | ~7.8 - 8.0 | Doublet (d) | 2H | Aromatic protons ortho to the sulfonamide group on the benzene ring. These will form an AA'BB' system with H-c, appearing as two distinct doublets. |

| NH | ~5.0 - 6.0 | Triplet (t) or Broad (br s) | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature. It may couple to the adjacent CH₂ (H-e) to form a triplet, or the signal may broaden due to chemical exchange. |

| H-e | ~2.9 - 3.2 | Triplet (t) or Quartet (q) | 2H | Methylene protons adjacent to the sulfonamide nitrogen. Deshielded by the nitrogen.[5][6] Will appear as a triplet if coupled only to H-f, or a quartet if coupled to both H-f and the NH proton. |

| H-f | ~1.4 - 1.7 | Sextet (sext) or Multiplet (m) | 2H | Methylene protons of the propyl group. Coupled to both H-e (2H) and H-g (3H), resulting in a complex multiplet, often approximated as a sextet.[7][8] |

| H-g | ~0.8 - 1.0 | Triplet (t) | 3H | Terminal methyl protons of the propyl group, coupled to the adjacent methylene (H-f), resulting in a triplet.[7] |

¹³C NMR Spectroscopy: Predicted Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's lack of symmetry, all 13 carbon atoms are expected to be chemically distinct.

| Assignment | Predicted δ (ppm) | Rationale & Notes |

| Aromatic C (Quaternary) | 140 - 145 (C-SO₂) 135 - 140 (C-N) | The carbon attached to the sulfonyl group is significantly downfield. The carbon attached to the pyrazole nitrogen is also deshielded. |

| Aromatic C (CH) | 128 - 130 (ortho to SO₂) 120 - 125 (ortho to N) | Aromatic CH carbons typically appear in this range. Substituent effects dictate the precise shifts. |

| Pyrazole C (CH) | 140 - 145 (C5) 130 - 135 (C3) | The C5 carbon of the pyrazole is typically more deshielded than the C3 carbon.[9] |

| Pyrazole C (C-Br) | 90 - 95 | The C4 carbon directly attached to bromine is significantly shielded due to the "heavy atom effect". |

| Propyl CH₂-N | 45 - 50 | Aliphatic carbon attached to nitrogen is deshielded relative to a standard alkane. |

| Propyl CH₂ | 22 - 26 | The central methylene of the propyl group. |

| Propyl CH₃ | 10 - 13 | The terminal methyl group is the most upfield signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3350 - 3250 | N-H Stretch | Sulfonamide (N-H) | Medium, relatively sharp peak.[10][11] |

| 3150 - 3050 | C-H Stretch (sp²) | Aromatic & Pyrazole C-H | Medium to weak peaks. |

| 2980 - 2850 | C-H Stretch (sp³) | Propyl group C-H | Medium to strong, sharp peaks.[12] |

| 1600 - 1450 | C=C & C=N Stretch | Aromatic & Pyrazole Rings | Multiple medium to strong sharp peaks. |

| 1370 - 1330 | SO₂ Asymmetric Stretch | Sulfonamide (SO₂) | Strong, sharp peak.[10][11][13] |

| 1180 - 1150 | SO₂ Symmetric Stretch | Sulfonamide (SO₂) | Strong, sharp peak.[10][11][13] |

| ~900 | S-N Stretch | Sulfonamide (S-N) | Medium intensity peak.[10] |

| Below 800 | C-Br Stretch / Aromatic C-H bend | C-Br / Benzene | This is the "fingerprint region" where complex vibrations make definitive assignment difficult, but a C-Br stretch is expected.[14] |

The presence of strong, sharp peaks around 1350 cm⁻¹ and 1160 cm⁻¹ is highly diagnostic for the sulfonamide group.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

Molecular Ion and Isotopic Pattern

The most critical diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[15] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

-

Calculated Monoisotopic Mass: C₁₃H₁₄⁷⁹BrN₃O₂S = 371.0048

-

Expected [M+H]⁺: m/z 372.0126 (with ⁷⁹Br) and m/z 374.0106 (with ⁸¹Br)

Observing this characteristic 1:1 doublet for the molecular ion is a definitive confirmation of the presence of a single bromine atom in the structure.[16][17]

Predicted Fragmentation Pathway

Collision-Induced Dissociation (CID) of the protonated molecular ion ([M+H]⁺) will lead to characteristic fragment ions. The sulfonamide linkage is a common site for fragmentation.[18][19]

Figure 3: Predicted major fragmentation pathways for this compound under ESI-MS/MS conditions.

-

Loss of SO₂ (m/z 308/310): A common fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide.[18][20]

-

Cleavage of the S-N bond: This can lead to two primary fragments: the protonated benzenesulfonyl portion (m/z 156, after rearrangement) and the N-propyl amine radical, or the bromopyrazole-phenyl portion.

-

Loss of the propyl group (m/z 329/331): Cleavage of the N-propyl bond can occur, resulting in the loss of a propyl radical (43 Da).

-

Formation of the bromobenzoyl cation (m/z 183/185): While less direct, rearrangements can lead to the formation of a stable bromobenzoyl-like cation.

-

Formation of the bromophenyl cation (m/z 155/157): Loss of SO₂ from the benzenesulfonamide core fragment can yield the bromophenyl cation.[17]

Experimental Methodologies

To ensure data reproducibility and integrity, standardized protocols must be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with 16-32 scans.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a relaxation delay (d1) of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

IR Spectroscopy Protocol

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.[21]

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Acquisition (MS Scan):

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 100-1000.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

-

-

Acquisition (MS/MS):

-

Perform a product ion scan by selecting the [M+H]⁺ ion (both the ⁷⁹Br and ⁸¹Br isotopes) as the precursor.

-

Apply a range of collision energies to induce fragmentation and record the resulting fragment ions.

-

Conclusion

The structural confirmation of this compound is achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide the definitive map of the C-H framework. IR spectroscopy confirms the presence of key functional groups, most notably the sulfonamide moiety. High-resolution mass spectrometry provides an exact molecular weight and, crucially, confirms the presence of a single bromine atom through its distinct isotopic pattern, while MS/MS reveals structural details through predictable fragmentation. Together, these techniques provide a robust and self-validating analytical package essential for advancing this compound in research and development pipelines.

References

- ResearchGate. (n.d.). 13C NMR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3.

-

El-Sayed, M. A. A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

-

Taylor & Francis Online. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

- SpectraBase. (n.d.). 4-bromo-3-nitro-1H-pyrazole.

- PubChem. (n.d.). 1-benzyl-4-bromo-1H-pyrazole.

- PubChem. (n.d.). 4-Bromopyrazole.

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. [Link]

- ResearchGate. (2021). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.

-

Cavanaugh, J. R., & Dailey, B. P. (1961). NMR Spectra of Propyl Derivatives. The Journal of Chemical Physics. [Link]

- ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6.

-

ACS Publications. (2022). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

-

Badgujar, J. R., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology. [Link]

- ResearchGate. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides.

-

Springer. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology. [Link]

- NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

-

Royal Society of Chemistry. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed). [Link]

- SpectraBase. (n.d.). 4-Bromopyrazole - Optional[1H NMR] - Spectrum.

- BenchChem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.

-

El-Daly, M. M., et al. (2023). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Molecules. [Link]

- Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

-

PubMed. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin. [Link]

- NIH. (n.d.). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.

-

De Gruyter. (2006). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. [Link]

- University of Arizona. (n.d.). 1H NMR: Novice Level, Spectrum 8.

- ResearchGate. (2007). IR spectral and structural studies of 4-aminobenzenesulfonamide (sulfanilamide)-d0, -d4, and -15N, as well as their azanions.

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. [Link]

- ResearchGate. (2012). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy.

- University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.

- Amanote Research. (2019). Synthesis and Characterization of 4-((5-Bromo-1h-Pyrazolo [3,4-B]pyridin-3-Yl)amino)-N-(Substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates.

-

PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

- Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra.

- ResearchGate. (n.d.). N-phenyl benzenesulfonamide derivatives synthesized.

- ResearchGate. (n.d.). Mass fragmentation pattern of N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide (3b).

- ChemicalBook. (n.d.). 1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol(1008510-87-9) 1H NMR.

- Parchem. (n.d.). This compound.

- BLDpharm. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride.

-

PubMed. (2023). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. hnl8_sln [ursula.chem.yale.edu]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. znaturforsch.com [znaturforsch.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. savemyexams.com [savemyexams.com]

- 16. tandfonline.com [tandfonline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Architecture of Innovation: A Technical Guide to Novel Pyrazole Sulfonamide Compounds in Drug Research

Foreword: Beyond the Scaffold, A Symphony of Targeted Action

In the intricate world of medicinal chemistry, certain structural motifs consistently emerge as privileged scaffolds, demonstrating a remarkable capacity for interaction with a diverse array of biological targets. The pyrazole sulfonamide core is a quintessential example of such a scaffold. Its inherent electronic and steric properties, coupled with the synthetic tractability to introduce a wide range of substituents, have established it as a cornerstone in the development of targeted therapeutics. This guide moves beyond a mere recitation of facts, aiming to provide a deeper, experience-driven understanding of the design, synthesis, and evaluation of novel pyrazole sulfonamide compounds. We will explore the causality behind experimental choices, the logic of structure-activity relationships, and the practical methodologies that underpin successful drug discovery campaigns in this chemical space.

The Pyrazole Sulfonamide Moiety: An Enduring Pharmacophore

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, and the sulfonamide group (-SO₂NHR) are independently recognized as important pharmacophores.[1][2] Their combination into a single molecular entity creates a unique chemical architecture with a rich potential for biological activity. The sulfonamide moiety, with its acidic proton and hydrogen bonding capabilities, often plays a crucial role in anchoring the molecule to the active site of a target protein. The pyrazole ring, on the other hand, provides a rigid scaffold that can be strategically functionalized to achieve desired potency and selectivity. This combination has proven particularly effective in the development of anti-inflammatory, anticancer, antimicrobial, and antidiabetic agents.[3][4]

A landmark example of the therapeutic success of this scaffold is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[5][6] The diaryl-substituted pyrazole core of Celecoxib, coupled with a benzenesulfonamide group, is instrumental in its selective inhibition of COX-2 over the constitutively expressed COX-1 isoform, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5][7][8]

Strategic Synthesis of Pyrazole Sulfonamide Libraries

The synthetic accessibility of the pyrazole sulfonamide core is a key factor driving its exploration in drug discovery. A common and versatile approach involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, followed by sulfonylation and subsequent functionalization.

Core Synthesis: A Generalized Workflow

The following diagram illustrates a general and widely adopted synthetic strategy for preparing a library of pyrazole sulfonamide derivatives. The rationale behind this multi-step approach is its modularity, allowing for the introduction of diversity at multiple points in the synthetic sequence.

Caption: Generalized synthetic workflow for pyrazole sulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of a 3,5-dimethyl-1H-pyrazole-4-sulfonamide Derivative

This protocol is adapted from established methodologies and provides a robust framework for the synthesis of a representative pyrazole sulfonamide compound.[1][9]

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

-

To a solution of pentane-2,4-dione (1 equivalent) in methanol, add hydrazine hydrate (85%, 1 equivalent) dropwise at 25–35 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain crude 3,5-dimethyl-1H-pyrazole, which can be used in the next step without further purification.

Step 2: Sulfonylation of 3,5-Dimethyl-1H-pyrazole

-

To a stirred solution of 3,5-dimethyl-1H-pyrazole (1 equivalent) in chloroform, add chlorosulfonic acid (3 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the pyrazole-4-sulfonyl chloride.

Step 3: Synthesis of the Final Pyrazole Sulfonamide

-

Dissolve the desired amine (e.g., 2-phenylethylamine, 1.05 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents) in dichloromethane at room temperature.[1][9]

-

Add a solution of pyrazole-4-sulfonyl chloride (1 equivalent) in dichloromethane dropwise to the mixture.

-

Stir the reaction at room temperature for 16 hours, monitoring by TLC.[1][9]

-

Upon completion, add cold water and stir for 10 minutes.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole sulfonamide derivative.[9]

Biological Targets and Structure-Activity Relationships (SAR)

The versatility of the pyrazole sulfonamide scaffold allows it to be tailored to interact with a wide range of biological targets. The following sections will discuss key therapeutic areas and the underlying SAR principles.

Anti-inflammatory Activity: Targeting COX-2

As exemplified by Celecoxib, pyrazole sulfonamides are potent and selective inhibitors of COX-2.[5][6] The key structural features contributing to this activity are:

-

Diaryl Pyrazole Core: Two phenyl rings attached to the pyrazole are crucial for occupying the active site of the COX enzyme.